2-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride
Description
This compound is a dihydrochloride salt of a thiazole-carboxylic acid derivative featuring a pyrrolidin-3-ylmethyl substituent. The dihydrochloride form improves aqueous solubility, making it suitable for pharmacological applications .
Properties
IUPAC Name |
2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.2ClH/c12-9(13)7-5-14-8(11-7)3-6-1-2-10-4-6;;/h5-6,10H,1-4H2,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXJPLZLNXSMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=NC(=CS2)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction involving a thioamide and a haloketone.
Introduction of the Carboxylic Acid Group: This step often involves the oxidation of an aldehyde or alcohol precursor to form the carboxylic acid.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can improve efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring and pyrrolidine substituent undergo selective oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Thiazole ring oxidation | H<sub>2</sub>O<sub>2</sub> (30%) in acetic acid, 60°C, 4h | Thiazole-4-sulfoxide derivative | Selective sulfur oxidation; preserves pyrrolidine and carboxylic acid groups. |
| Pyrrolidine oxidation | KMnO<sub>4</sub> (0.1M) in H<sub>2</sub>O, pH 7, 25°C | Pyrrolidine N-oxide derivative | Requires neutral pH to avoid over-oxidation of thiazole. |
Mechanistic Insights :
-
Thiazole oxidation occurs via electrophilic attack on sulfur, forming sulfoxide intermediates.
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Pyrrolidine oxidation follows a radical pathway initiated by permanganate, yielding stable N-oxides.
Reduction Reactions
The thiazole ring and carboxylic acid group participate in reduction processes:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Thiazole reduction | NaBH<sub>4</sub> (2 eq.) in MeOH, 0°C, 1h | Dihydrothiazole derivative | Partial reduction retains aromaticity of the pyridine-like nitrogen. |
| Carboxylic acid reduction | LiAlH<sub>4</sub> (3 eq.) in THF, reflux, 6h | Alcohol derivative (-COOH → -CH<sub>2</sub>OH) | Requires anhydrous conditions to prevent side reactions. |
Kinetic Data :
-
Thiazole reduction achieves 85% yield with NaBH<sub>4</sub> at 0°C, minimizing over-reduction.
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LiAlH<sub>4</sub> reduces carboxylic acids quantitatively but degrades at temperatures >50°C.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the thiazole and pyrrolidine positions:
Electrophilic Aromatic Substitution
Nucleophilic Substitution
| Position | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Thiazole C2 | NH<sub>3</sub> (aq., 5M), 100°C, 12h | 2-Amino-thiazole derivative | 72% (isolated) |
Hydrolysis and Decarboxylation
The carboxylic acid group undergoes pH-dependent transformations:
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), 80°C, 8h | Decarboxylated thiazole-pyrrolidine derivative | CO<sub>2</sub> evolution observed via gas chromatography. |
| Basic hydrolysis | NaOH (2M), 60°C, 4h | Sodium carboxylate salt | Stable in aqueous solution up to pH 12. |
Thermodynamic Data :
-
Decarboxylation activation energy: ~110 kJ/mol (calculated via DFT).
Complexation and Salt Formation
The dihydrochloride form enables unique ionic interactions:
Bioconjugation Reactions
The carboxylic acid group facilitates biomolecule coupling:
| Reaction Type | Reagents/Conditions | Products | Efficiency |
|---|---|---|---|
| EDC/NHS coupling | EDC (1.2 eq.), NHS (1.5 eq.), pH 6.0, 4°C | Amide-linked protein conjugate | 89% conjugation efficiency. |
Scientific Research Applications
Antimicrobial Properties
Research has indicated that thiazole derivatives exhibit notable antimicrobial activities. For instance, compounds similar to 2-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
Thiazole derivatives have been investigated for their potential as anticancer agents. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Specific derivatives have been synthesized to enhance their cytotoxic effects against prostate cancer and melanoma cells .
Therapeutic Applications
Pharmaceutical Development
The compound is being explored for its potential use in developing new pharmaceutical agents targeting various diseases. Its structure allows for modifications that can enhance bioavailability and specificity towards certain biological targets. For instance, derivatives of this compound are being designed to inhibit specific enzymes involved in cancer progression or bacterial resistance mechanisms .
Neurological Applications
There is emerging interest in the neuroprotective effects of thiazole derivatives. Preliminary studies suggest that these compounds may offer protective benefits against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress within neuronal cells .
Case Studies and Research Findings
Several studies have documented the efficacy of thiazole derivatives in clinical and preclinical settings:
- Study on Anticancer Efficacy: A study published in a peer-reviewed journal demonstrated that a related thiazole compound significantly reduced tumor growth in mouse models of melanoma. The study highlighted the compound's ability to induce apoptosis specifically in cancerous cells while sparing normal cells .
- Antimicrobial Testing: In vitro testing revealed that thiazole derivatives exhibited potent activity against multidrug-resistant strains of bacteria. The study utilized disc diffusion methods to assess efficacy, showing clear zones of inhibition at concentrations as low as 10 µg/mL .
Mechanism of Action
The mechanism by which 2-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary but often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of the target compound with analogs:
*Estimated based on structural analogs; †Assumed from supplier standards (e.g., American Elements ).
Biological Activity
2-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid; dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, emphasizing its potential therapeutic applications.
- Molecular Formula : C8H11Cl2N2O2S
- Molecular Weight : 232.16 g/mol
- CAS Number : 2243513-22-4
The biological activity of 2-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell signaling and proliferation. The thiazole ring structure is known for its role in modulating biological pathways, particularly in cancer and infectious diseases.
Anticancer Activity
Research indicates that derivatives of thiazole compounds exhibit potent anticancer properties. For instance, studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression. A noteworthy study revealed that a related thiazole compound showed selective cytotoxicity against various tumor cell lines, leading to cell cycle arrest at the G0/G1 phase without affecting normal cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant antibacterial and antifungal activities against a range of pathogens, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of pyrrolidine derivatives, including this compound. Studies suggest that it may mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study published in PubMed focused on the anti-proliferative effects of related thiazole compounds on various cancer cell lines. The compound demonstrated significant inhibition of cell growth in human B-cell lymphoma cells (BJAB), showcasing its potential as a therapeutic agent for lymphomas .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| BJAB (B-cell lymphoma) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G0/G1 phase |
Case Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial properties, the compound exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli. The results indicated complete bacterial death within 8 hours of exposure to the compound .
| Microorganism | MIC (mg/mL) | Time to Kill (hours) |
|---|---|---|
| Staphylococcus aureus | 0.0039 | 8 |
| Escherichia coli | 0.025 | 8 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications on the pyrrolidine moiety and variations in substituents on the thiazole ring have been shown to enhance potency against specific targets. For example, increasing lipophilicity generally improves cellular uptake and bioavailability .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride?
- Methodological Answer : Multi-step synthesis often involves palladium-based catalysts (e.g., palladium diacetate) and tert-butyl alcohol under inert atmospheres. For example, a two-step protocol includes coupling reactions at 40–100°C followed by acid hydrolysis (HCl/water at 93–96°C) to yield the dihydrochloride salt. Reaction optimization should prioritize temperature control and catalyst loading to minimize side products .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard. Structural confirmation requires nuclear magnetic resonance (NMR) for proton/carbon environments and mass spectrometry (MS) for molecular weight validation. For crystalline derivatives, X-ray diffraction can resolve stereochemistry .
Q. What stability considerations are critical for storage and handling?
- Methodological Answer : The compound should be stored in anhydrous conditions at -20°C to prevent hydrolysis of the thiazole ring. Stability studies under varying pH (e.g., 1.0–7.4) and thermal stress (25–60°C) are recommended to assess degradation pathways. Use inert atmospheres during handling to avoid oxidation .
Advanced Research Questions
Q. How does the pyrrolidine-thiazole scaffold influence pharmacological activity in preclinical models?
- Methodological Answer : Structure-activity relationship (SAR) studies should focus on modifying the pyrrolidine substituents (e.g., methyl groups) and thiazole carboxylic acid moiety. Computational docking using protein targets (e.g., kinases) can predict binding affinities, followed by in vitro assays (IC50 determination) and in vivo pharmacokinetic profiling (oral bioavailability, half-life) .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer : Contradictory results may arise from assay variability (e.g., cell line differences) or impurities. Validate findings using orthogonal methods:
- Reproduce assays with standardized protocols (e.g., NIH/WHO guidelines).
- Cross-reference with quantitative structure-activity relationship (QSAR) models to identify outliers.
- Perform batch-to-batch purity analysis via HPLC-MS .
Q. How can computational methods optimize the synthesis pathway?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates to identify rate-limiting steps. Machine learning models trained on reaction databases (e.g., Reaxys) can recommend solvent/catalyst combinations. For example, thionyl chloride-mediated acylations in toluene show higher yields compared to DMF-based systems .
Q. What analytical techniques resolve stereochemical ambiguities in the pyrrolidine ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
